molecular formula C12H13Cl2NO3 B14774327 2-(2,4-Dichlorophenyl)-2-morpholinoacetic acid

2-(2,4-Dichlorophenyl)-2-morpholinoacetic acid

Cat. No.: B14774327
M. Wt: 290.14 g/mol
InChI Key: MHBUPVNBRFBBHG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-morpholinoacetic acid is an organic compound characterized by the presence of a dichlorophenyl group and a morpholino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-morpholinoacetic acid typically involves the reaction of 2,4-dichlorophenylacetic acid with morpholine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4-Dichlorophenylacetic acid+Morpholine2-(2,4-Dichlorophenyl)-2-morpholinoacetic acid\text{2,4-Dichlorophenylacetic acid} + \text{Morpholine} \rightarrow \text{this compound} 2,4-Dichlorophenylacetic acid+Morpholine→2-(2,4-Dichlorophenyl)-2-morpholinoacetic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-morpholinoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)-2-morpholinoacetic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.

    2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and synthesis of biologically active molecules.

Properties

Molecular Formula

C12H13Cl2NO3

Molecular Weight

290.14 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetic acid

InChI

InChI=1S/C12H13Cl2NO3/c13-8-1-2-9(10(14)7-8)11(12(16)17)15-3-5-18-6-4-15/h1-2,7,11H,3-6H2,(H,16,17)

InChI Key

MHBUPVNBRFBBHG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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